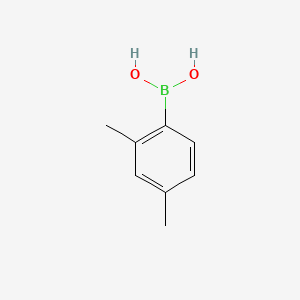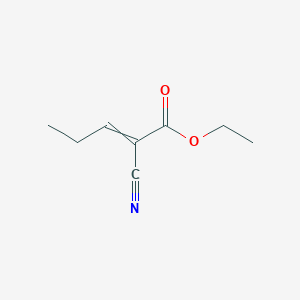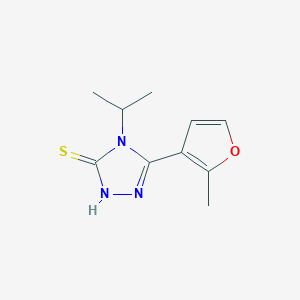
4-isopropyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C10H13N3OS and a molecular weight of 223.3 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results, apart from its molecular weight of 223.3 and its molecular formula C10H13N3OS .Applications De Recherche Scientifique
Antifungal Activity
4-isopropyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol and its analogs have been investigated for their antifungal properties. Research demonstrates their efficacy in inhibiting various fungal strains, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, with varying degrees of activity (Terzioğlu Klip et al., 2010).
Structural and Conformational Analysis
The compound's structural and conformational features, crucial for its biological activity, have been explored using X-ray diffraction and molecular modeling techniques. This analysis aids in understanding the compound's interaction mechanisms at the molecular level (Karayel & Oezbey, 2008).
Antimicrobial Activities
There's significant research into the antimicrobial properties of 1,2,4-triazole derivatives. These compounds, including variations of this compound, have been evaluated for their effectiveness against various microbial agents, showing good to moderate activity in some cases (Bayrak et al., 2009).
Antibacterial and Antifungal Studies
Recent studies have synthesized new series of 1,2,4-triazoles and evaluated their antibacterial and antifungal activities. These compounds, including derivatives of the mentioned triazole, exhibited significant activity against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Joshi et al., 2021).
Synthesis and Physicochemical Properties
Extensive research has been conducted on the synthesis of derivatives of 1,2,4-triazole, highlighting their importance in pharmaceutical science. The focus is on the physicochemical properties and potential biological activities of these compounds, including derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (Kravchenko et al., 2018).
Corrosion Inhibition
A novel application of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, a related compound, is in the field of corrosion inhibition. This compound has been studied for its effectiveness in protecting metals like copper from corrosion, particularly in saline environments, indicating its potential in industrial applications (Chauhan et al., 2019).
Propriétés
IUPAC Name |
3-(2-methylfuran-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-6(2)13-9(11-12-10(13)15)8-4-5-14-7(8)3/h4-6H,1-3H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPVSDCVYRJDRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136267 |
Source


|
| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(2-methyl-3-furanyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588682-90-0 |
Source


|
| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(2-methyl-3-furanyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588682-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(2-methyl-3-furanyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B1307569.png)
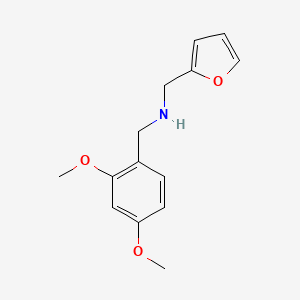
![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)
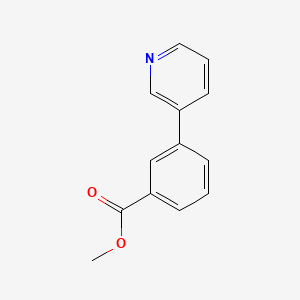
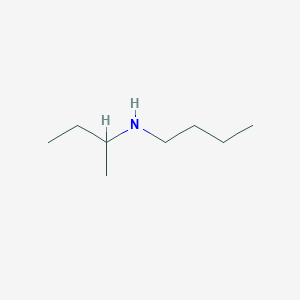


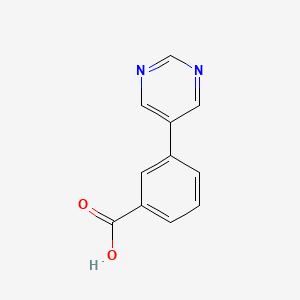
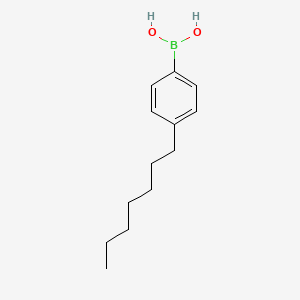

![4-[(Diethylamino)methyl]phenylboronic acid](/img/structure/B1307605.png)
